Ethyl 2-(4-phenoxybenzamido)thiazole-4-carboxylate
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Overview
Description
Ethyl 2-(4-phenoxybenzamido)thiazole-4-carboxylate is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. This particular compound is of interest due to its potential biological activities and applications in various fields of scientific research.
Mechanism of Action
Target of Action
Ethyl 2-(4-phenoxybenzamido)thiazole-4-carboxylate is a derivative of thiazole, a heterocyclic organic compound . Thiazoles are found in many potent biologically active compounds, such as antimicrobial, antifungal, antiretroviral, antioxidant, antitumor, anthelmintic, anti-inflammatory, and analgesic agents . .
Mode of Action
Thiazole derivatives have been known to exhibit diverse biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects
Biochemical Pathways
Thiazole derivatives are known to have diverse biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Thiazole derivatives have been known to exhibit diverse biological activities, suggesting that they may have multiple effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(4-phenoxybenzamido)thiazole-4-carboxylate typically involves the reaction of 4-phenoxybenzoyl chloride with ethyl 2-aminothiazole-4-carboxylate in the presence of a base such as triethylamine. The reaction is carried out in a suitable solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-phenoxybenzamido)thiazole-4-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The thiazole ring can participate in nucleophilic substitution reactions, particularly at the C-2 position.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Hydrolysis: Acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide) are used for hydrolysis reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, hydrolysis of the ester group yields the corresponding carboxylic acid, while nucleophilic substitution can introduce various functional groups at the C-2 position of the thiazole ring .
Scientific Research Applications
Ethyl 2-(4-phenoxybenzamido)thiazole-4-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex thiazole derivatives with potential biological activities.
Biology: The compound is studied for its potential antimicrobial, antifungal, and antiviral properties.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in tumor growth.
Comparison with Similar Compounds
Ethyl 2-(4-phenoxybenzamido)thiazole-4-carboxylate can be compared with other thiazole derivatives, such as:
Ethyl 2-(4-methylphenyl)thiazole-4-carboxylate: Similar structure but with a methyl group instead of a phenoxy group, leading to different biological activities.
2-Aminothiazole-4-carboxylate derivatives: These compounds have an amino group at the C-2 position, which can significantly alter their reactivity and biological properties.
Bisthiazole derivatives: Compounds with two thiazole rings, often exhibiting enhanced biological activities due to the presence of multiple reactive sites
This compound is unique due to the presence of the phenoxybenzamido group, which can enhance its interaction with specific biological targets and improve its overall efficacy in various applications.
Properties
IUPAC Name |
ethyl 2-[(4-phenoxybenzoyl)amino]-1,3-thiazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4S/c1-2-24-18(23)16-12-26-19(20-16)21-17(22)13-8-10-15(11-9-13)25-14-6-4-3-5-7-14/h3-12H,2H2,1H3,(H,20,21,22) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVSRJMARWXMMEV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)C2=CC=C(C=C2)OC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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